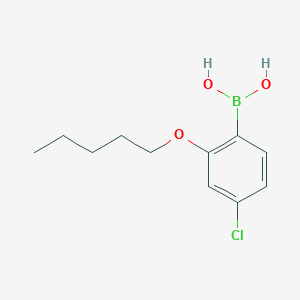

4-氯-2-(戊氧基)苯基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenylboronic acids are a class of organic compounds that have garnered significant attention due to their versatile applications in organic synthesis and medicinal chemistry. They are known for their ability to form reversible covalent bonds with diols and carbohydrates, making them useful in the construction of complex molecules and as sensors for sugars .

Synthesis Analysis

The synthesis of phenylboronic acid derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is a powerful tool for creating carbon-carbon bonds . For instance, 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids have been synthesized and proposed as potential building blocks for silicon-containing drugs . Another example is the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid, which was achieved through a multi-step reaction starting from 4-bromophenylacetic acid .

Molecular Structure Analysis

The molecular structure of phenylboronic acid derivatives can be characterized by various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction . For example, the structure of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was elucidated using these methods, revealing intramolecular hydrogen bonding and a dendrimer-like crystal structure . Similarly, the vibrational spectra of 4-chloro- and 4-bromophenylboronic acids were studied to assign and characterize experimental bands .

Chemical Reactions Analysis

Phenylboronic acids participate in various chemical reactions, including condensation reactions and amidation processes. They have been used to catalyze the dehydrative condensation between carboxylic acids and amines, leading to the formation of amides, which are important in peptide synthesis . Additionally, phenylboronic acids have mediated triple condensation reactions to afford novel C3-symmetric 2H-chromene derivatives, which are structurally analogous to natural products with biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids are influenced by their functional groups and substituents. For instance, the introduction of halogen atoms or silyl groups can affect their reactivity and stability . The presence of ortho-substituents has been shown to play a crucial role in catalytic processes by preventing the coordination of reactants to the boron atom, thus enhancing reaction rates . Moreover, phenylboronic acids have been used to prepare hypercrosslinked polymers with high specific surface areas, demonstrating their potential for adsorption applications .

科学研究应用

Suzuki–Miyaura 偶联反应

Suzuki–Miyaura (SM) 偶联反应是一种强大的碳-碳键形成反应。它涉及芳基或烯基硼试剂与芳基或烯基卤化物或三氟甲磺酸酯的交叉偶联。SM 偶联反应的广泛应用源于其极其温和且对官能团耐受的反应条件。戊氧基苯基硼酸在 SM 偶联反应中用作有机硼试剂,能够合成各种联芳基化合物。 其稳定性、易于制备和环境友好的性质使其在合成化学中广受欢迎 .

BODIPY 染料

戊氧基苯基硼酸已被整合到模块化和功能化的BODIPY 染料中。这些染料结合了 3,5-二氯-BODIPY 衍生物的多功能性和硼酸部分的受体样能力。 这些荧光染料在成像、传感和生物学研究中得到应用 .

光氧化还原催化

在光氧化还原催化中,戊氧基苯基硼酸参与质子脱硼反应。这些反应涉及从硼酸中去除硼原子,导致形成新的碳-碳键。 此类过程在复杂分子和药物发现的合成中很有价值 .

作用机制

Target of Action

The primary target of 4-Chloro-2-(pentyloxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 4-Chloro-2-(pentyloxy)phenylboronic acid participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the 4-Chloro-2-(pentyloxy)phenylboronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The 4-Chloro-2-(pentyloxy)phenylboronic acid affects the SM coupling pathway, which is a key biochemical pathway for carbon–carbon bond formation . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .

Pharmacokinetics

It’s known that the compound is relatively stable , and it’s typically stored in an inert atmosphere at room temperature . These properties may impact its bioavailability.

Result of Action

The result of the action of 4-Chloro-2-(pentyloxy)phenylboronic acid is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The action of 4-Chloro-2-(pentyloxy)phenylboronic acid is influenced by environmental factors such as temperature and atmosphere . The compound is typically stored in an inert atmosphere at room temperature, which may influence its stability and efficacy .

安全和危害

The safety information for 4-Chloro-2-(pentyloxy)phenylboronic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary measures should be taken to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

属性

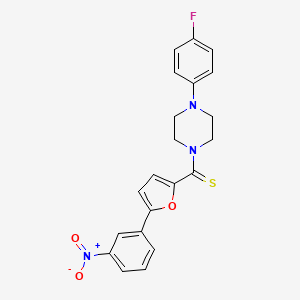

IUPAC Name |

(4-chloro-2-pentoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClO3/c1-2-3-4-7-16-11-8-9(13)5-6-10(11)12(14)15/h5-6,8,14-15H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZPLNFBZCLUBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OCCCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2548637.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide](/img/structure/B2548638.png)

![2-(dimethylamino)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2548640.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2548642.png)

![N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide](/img/structure/B2548645.png)

![Tert-butyl (2S)-2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B2548649.png)

![(4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2548650.png)

![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2548651.png)

![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide](/img/structure/B2548653.png)

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2548657.png)